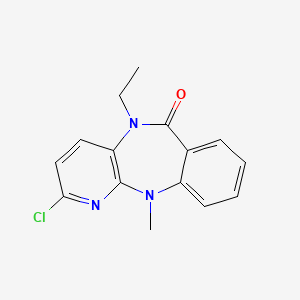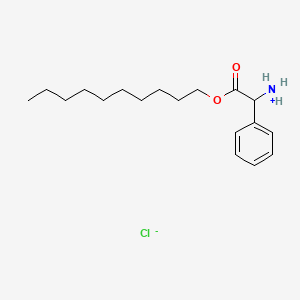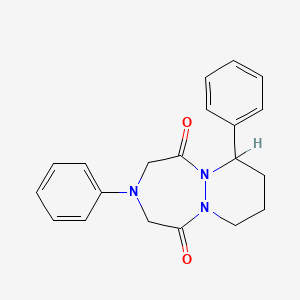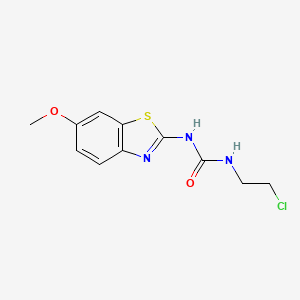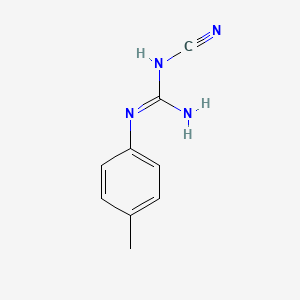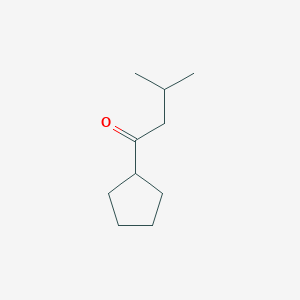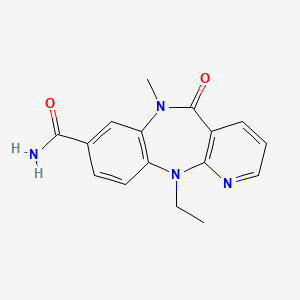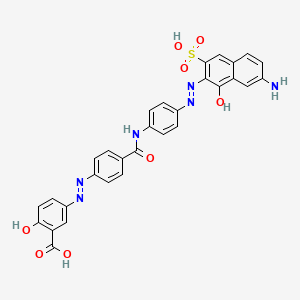![molecular formula C9H19NO3 B12808144 2-(Methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B12808144.png)
2-(Methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Me-Thr(Tbu)-OH, also known as N-Methyl-Threonine tert-Butyl Ester, is a derivative of the amino acid threonine. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a tert-butyl ester group attached to the hydroxyl group of threonine. It is commonly used in peptide synthesis and various biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-Threonine tert-Butyl Ester typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of threonine is protected by converting it into a tert-butyl ester. This is achieved by reacting threonine with tert-butyl alcohol in the presence of an acid catalyst.
Methylation of the Amino Group: The amino group of the protected threonine is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Deprotection: The final step involves the removal of any protecting groups to yield the desired N-Methyl-Threonine tert-Butyl Ester.
Industrial Production Methods
In industrial settings, the production of N-Methyl-Threonine tert-Butyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-Methyl-Threonine tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of N-Methyl-Threonine tert-Butyl Ester.
科学的研究の応用
N-Methyl-Threonine tert-Butyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: It serves as a model compound for studying protein structure and function.
Medicine: It is used in the development of peptide-based drugs and as a precursor for various pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of N-Methyl-Threonine tert-Butyl Ester involves its incorporation into peptides and proteins. The methyl group on the nitrogen atom can influence the folding and stability of peptides, while the tert-butyl ester group can protect the hydroxyl group during synthesis. The compound interacts with various molecular targets and pathways, depending on its specific application.
類似化合物との比較
Similar Compounds
N-Methyl-Serine tert-Butyl Ester: Similar in structure but with a serine backbone.
N-Methyl-Valine tert-Butyl Ester: Similar in structure but with a valine backbone.
N-Methyl-Leucine tert-Butyl Ester: Similar in structure but with a leucine backbone.
Uniqueness
N-Methyl-Threonine tert-Butyl Ester is unique due to the presence of both a methyl group on the nitrogen atom and a tert-butyl ester group on the hydroxyl group. This combination provides specific steric and electronic properties that influence its reactivity and interactions in peptide synthesis and other applications.
特性
IUPAC Name |
2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-6(13-9(2,3)4)7(10-5)8(11)12/h6-7,10H,1-5H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXQLWFONOUGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




